2,2'-bithiophene-5-methylamine
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Overview
Description
1-(2,2’-bithiophen-5-yl)methanamine is a small organic molecule belonging to the class of bi- and oligothiophenes. These compounds are characterized by the presence of two or more linked thiophene rings, which are five-membered aromatic rings containing one sulfur atom and four carbon atoms . This compound has garnered significant attention in scientific research due to its unique physical and chemical properties.
Scientific Research Applications
1-(2,2’-bithiophen-5-yl)methanamine has a wide range of scientific research applications, including:
Mechanism of Action
Biochemical Analysis
Biochemical Properties
The biochemical properties of 1-(2,2’-Bithiophen-5-yl)methanamine are not fully understood yet. It has been found to interact with Leukotriene A-4 hydrolase in humans
Molecular Mechanism
The molecular mechanism of action of 1-(2,2’-Bithiophen-5-yl)methanamine is not fully understood. It is known to interact with Leukotriene A-4 hydrolase in humans
Preparation Methods
The synthesis of 1-(2,2’-bithiophen-5-yl)methanamine typically involves the coupling of thiophene derivatives under specific reaction conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, to link two thiophene rings . The resulting bithiophene intermediate is then subjected to amination reactions to introduce the methanamine group. Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity .
Chemical Reactions Analysis
1-(2,2’-bithiophen-5-yl)methanamine undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or toluene, and catalysts such as palladium or platinum complexes . Major products formed from these reactions include various substituted thiophene derivatives and amine-functionalized compounds .
Comparison with Similar Compounds
1-(2,2’-bithiophen-5-yl)methanamine can be compared with other similar compounds, such as:
2,2’-bithiophene: A simpler compound with two linked thiophene rings but without the methanamine group.
3,4-dimethylthiophene: A thiophene derivative with methyl groups at the 3 and 4 positions.
Thiophene: The parent compound with a single thiophene ring.
The uniqueness of 1-(2,2’-bithiophen-5-yl)methanamine lies in its combination of the bithiophene structure with the methanamine functional group, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
(5-thiophen-2-ylthiophen-2-yl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NS2/c10-6-7-3-4-9(12-7)8-2-1-5-11-8/h1-5H,6,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHYTVXBZSXZMGD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(S2)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50380066 |
Source
|
Record name | 1-([2,2'-Bithiophen]-5-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50380066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4380-96-5 |
Source
|
Record name | 1-([2,2'-Bithiophen]-5-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50380066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(Aminomethyl)-[2,2']-bithiophene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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